molecular formula C11H12ClNO4 B2931901 Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate CAS No. 64635-46-7

Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate

Cat. No.: B2931901
CAS No.: 64635-46-7
M. Wt: 257.67
InChI Key: YFYDGMSHZQBOIM-UHFFFAOYSA-N
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Description

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an amino group and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate typically involves the reaction of 3-chloro-4-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

3-chloro-4-methoxyaniline+ethyl oxalyl chlorideEthyl (3-chloro-4-methoxyphenyl)aminoacetate\text{3-chloro-4-methoxyaniline} + \text{ethyl oxalyl chloride} \rightarrow \text{Ethyl (3-chloro-4-methoxyphenyl)aminoacetate} 3-chloro-4-methoxyaniline+ethyl oxalyl chloride→Ethyl (3-chloro-4-methoxyphenyl)aminoacetate

Industrial Production Methods

On an industrial scale, the production of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-chloro-4-methoxyaniline and ethyl oxalate.

    Oxidation: Formation of 3-chloro-4-hydroxyaniline.

Scientific Research Applications

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological substrates.

    Industrial Applications: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl (3-chloro-4-methoxyphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-chloro-4-hydroxyphenyl)aminoacetate
  • Ethyl (3-bromo-4-methoxyphenyl)aminoacetate
  • Ethyl (3-chloro-4-methylphenyl)aminoacetate

Uniqueness

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(3-chloro-4-methoxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDGMSHZQBOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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